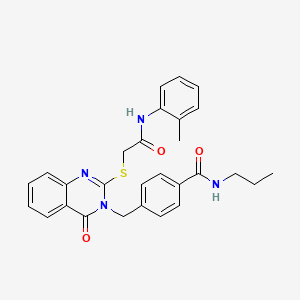

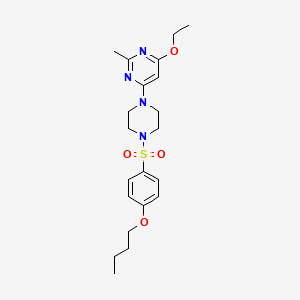

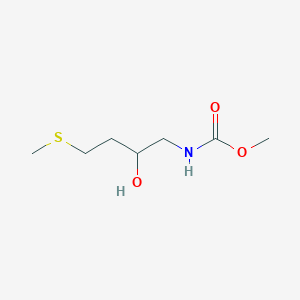

![molecular formula C9H10N4O3S B2406864 4-Methoxy-N-[1,2,4]triazol-4-yl-benzenesulfonamide CAS No. 24924-72-9](/img/structure/B2406864.png)

4-Methoxy-N-[1,2,4]triazol-4-yl-benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-Methoxy-N-[1,2,4]triazol-4-yl-benzenesulfonamide” is a derivative of 1,2,4-triazole, a heterocyclic compound containing nitrogen atoms . These compounds are known for their multidirectional biological activity and are used as core molecules for the design and synthesis of many medicinal compounds .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “4-Methoxy-N-[1,2,4]triazol-4-yl-benzenesulfonamide”, involves various spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis for structure confirmation . The structures of these derivatives were confirmed by these techniques .Molecular Structure Analysis

The molecular structure of “4-Methoxy-N-[1,2,4]triazol-4-yl-benzenesulfonamide” is determined by single X-ray crystal diffraction . Further characterization is done by elemental analysis, IR, TGA, and PXRD .Chemical Reactions Analysis

The chemical reactions involving “4-Methoxy-N-[1,2,4]triazol-4-yl-benzenesulfonamide” are complex and involve various interactions. For instance, Co(ii) coordination polymers based on 4,4′-(1H-1,2,4-triazol-1-yl)benzene show a two-fold interpenetrating (3,6,6)-connected framework .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Methoxy-N-[1,2,4]triazol-4-yl-benzenesulfonamide” can be determined by various spectroscopic techniques. For instance, the IR absorption spectra of 1,2,4-triazole derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1 .Safety and Hazards

Zukünftige Richtungen

The future directions for “4-Methoxy-N-[1,2,4]triazol-4-yl-benzenesulfonamide” and similar compounds involve further investigations to harness their optimum antibacterial potential . The escalating problems of microbial resistance can be addressed by the rational design and development of novel antibacterial agents incorporating 1,2,4-triazole .

Wirkmechanismus

Target of Action

Compounds with a similar 1,2,4-triazole structure have been reported to exhibit potent inhibitory activities against cancer cell lines .

Mode of Action

It’s known that some 1,2,4-triazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis .

Biochemical Pathways

This process is often dysregulated in cancer cells, and inducing apoptosis is a common strategy for anticancer therapies .

Result of Action

Similar 1,2,4-triazole derivatives have shown to exhibit cytotoxic effects towards cancer cells, with some compounds demonstrating very weak cytotoxic effects towards normal cells .

Eigenschaften

IUPAC Name |

4-methoxy-N-(1,2,4-triazol-4-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O3S/c1-16-8-2-4-9(5-3-8)17(14,15)12-13-6-10-11-7-13/h2-7,12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIECUMJMTJVYMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NN2C=NN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00971125 |

Source

|

| Record name | 4-Methoxy-N-(4H-1,2,4-triazol-4-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00971125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-N-[1,2,4]triazol-4-yl-benzenesulfonamide | |

CAS RN |

5575-20-2 |

Source

|

| Record name | 4-Methoxy-N-(4H-1,2,4-triazol-4-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00971125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Oxa-6-azaspiro[3.4]octane acetate](/img/structure/B2406785.png)

methanone](/img/structure/B2406788.png)

![N-[(4-hydroxy-6-methyl-5-oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-9-yl)methyl]acetamide](/img/structure/B2406795.png)